molecular formula C15H26O2 B14380654 2-[(Dec-2-yn-1-yl)oxy]oxane CAS No. 88517-98-0

2-[(Dec-2-yn-1-yl)oxy]oxane

Cat. No.: B14380654
CAS No.: 88517-98-0
M. Wt: 238.37 g/mol
InChI Key: NSZSQEWGSFAPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Dec-2-yn-1-yl)oxy]oxane is an organic compound that belongs to the class of oxanes It features a six-membered ring containing five carbon atoms and one oxygen atom, with a dec-2-yn-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dec-2-yn-1-yl)oxy]oxane typically involves the reaction of dec-2-yn-1-ol with tetrahydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The process involves the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The purification of the product is typically achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Dec-2-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can replace the dec-2-yn-1-yloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents are commonly used.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alkenes and alkanes.

    Substitution: Formation of various substituted oxanes depending on the nucleophile used.

Scientific Research Applications

2-[(Dec-2-yn-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Potential use in the study of enzyme mechanisms and interactions.

    Medicine: Investigated for its potential as a drug delivery agent due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dec-2-yn-1-yl)oxy]oxane involves its ability to act as a protecting group for alcohols. The compound forms stable tetrahydropyranyl ethers, which can be selectively deprotected under acidic conditions to regenerate the parent alcohol . This property is valuable in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dec-2-yn-1-yl)oxy]oxane is unique due to its specific alkyne substituent, which imparts distinct reactivity and stability compared to other oxane derivatives. Its ability to form stable protecting groups for alcohols makes it particularly valuable in organic synthesis.

Properties

CAS No.

88517-98-0

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-dec-2-ynoxyoxane

InChI

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h15H,2-7,9,11-14H2,1H3

InChI Key

NSZSQEWGSFAPIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCOC1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.